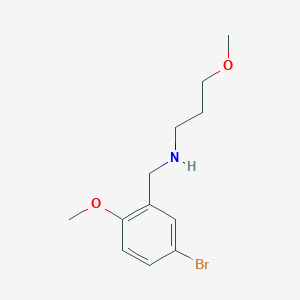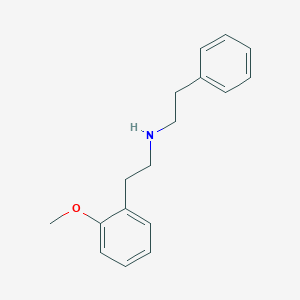
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide, also known as OPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide is not fully understood, but research suggests that it works by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. Specifically, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide may alter the expression of genes involved in cancer cell growth and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and inhibiting microbial growth. Additionally, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it safer to handle and study in vitro and in vivo. However, the compound is relatively unstable and can degrade over time, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide. One area of interest is understanding its mechanism of action more fully, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the optimal dosage and administration of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide for therapeutic use. Finally, there is potential for 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide to be used in combination with other anti-cancer or anti-inflammatory compounds to enhance its therapeutic effects.
Synthesis Methods
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of imidazole-2-thiol with ethyl acetoacetate. This is followed by the addition of propargyl bromide, and the resulting product is then treated with ammonium acetate to yield 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide. The synthesis method has been optimized to increase the yield and purity of 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide, making it suitable for scientific research.
Scientific Research Applications
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. The compound has also been studied for its antimicrobial properties, with promising results.
properties
Product Name |
2-(5-Oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide |
|---|---|
Molecular Formula |
C8H11N3O2S |
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2S/c1-2-3-11-7(13)5(4-6(9)12)10-8(11)14/h2,5H,1,3-4H2,(H2,9,12)(H,10,14) |
InChI Key |
HKDDXEJYNMYALW-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)N |
Canonical SMILES |
C=CCN1C(=O)C(NC1=S)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)





![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)



![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)